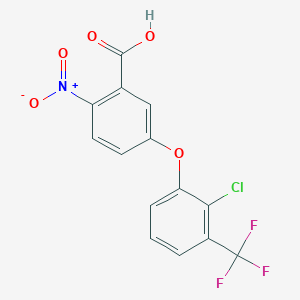
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is used in analytical method development, method validation, and quality control applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride involves the acetylation of L-arginine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a suitable solvent such as methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in bulk and supplied with comprehensive characterization data in accordance with regulatory guidelines .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in the urea cycle and nitric oxide synthesis. These interactions can modulate various physiological processes, including vasodilation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-arginine: Another derivative of arginine with similar properties.
L-Arginine: The parent amino acid from which the compound is derived.
N-Acetyl-L-ornithine: A similar compound with a different side chain .
Uniqueness
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H18ClN5O2 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H |
Clé InChI |
YTRKLBQSEPVNMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


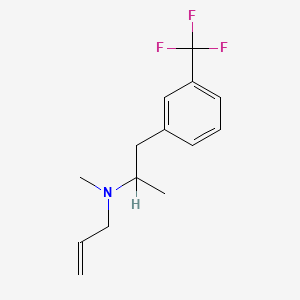
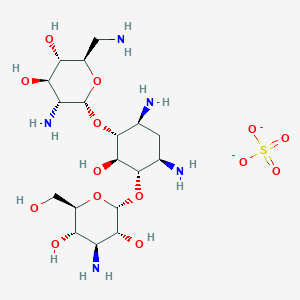
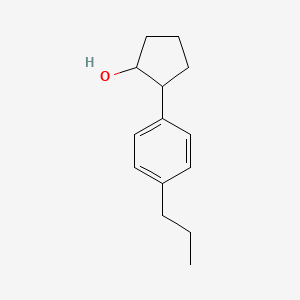
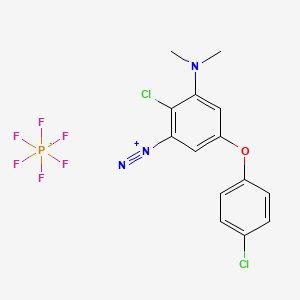
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
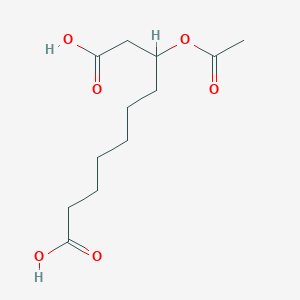
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

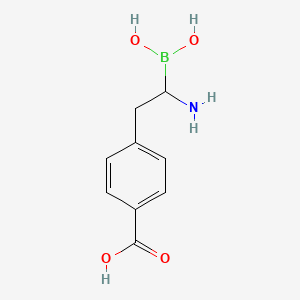
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
